molecular formula C14H13FN2O2 B11383031 2-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11383031
M. Wt: 260.26 g/mol
InChI Key: HRTATTUVGXOSGO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.264 g/mol . This compound is characterized by the presence of a benzamide group substituted with a fluoro group and a tetrahydrobenzoxazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves several steps. One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with 4,5,6,7-tetrahydro-2,1-benzoxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-Fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

2-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C14H13FN2O2/c15-11-7-3-1-5-9(11)13(18)16-14-10-6-2-4-8-12(10)17-19-14/h1,3,5,7H,2,4,6,8H2,(H,16,18)

InChI Key

HRTATTUVGXOSGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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